

# OncoACP3-Based Therapies: A Comparative Guide for Emerging Prostatic Cancer Treatments

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Analysis of Preclinical and Early Clinical Data for a Novel Theranostic Agent

The landscape of prostate cancer treatment is continually evolving, with a significant focus on targeted radionuclide therapies. While Prostate-Specific Membrane Antigen (PSMA) has been a cornerstone target, emerging agents are exploring alternative pathways to enhance efficacy and safety. This guide provides a comprehensive comparison of **OncoACP3**-based therapies, a novel class of theranostic agents, with the established PSMA-targeted therapies. Due to the early stage of **OncoACP3** development, this comparison is based on available preclinical data and initial findings from a Phase I diagnostic study. Long-term safety and efficacy data for **OncoACP3**-based therapies are not yet available.

## Introduction to OncoACP3-Based Therapies

**OncoACP3** is a small molecule radiotracer with a high affinity for Acid Phosphatase 3 (ACP3), a phosphatase enzyme abundantly expressed in prostate cancer.[1][2][3] The rationale for targeting ACP3 lies in its favorable expression profile compared to PSMA; it is reportedly more abundantly expressed in prostate cancer lesions while being undetectable in most normal organs, with the exception of the healthy prostate.[1][2][3][4] This differential expression suggests a potential for higher tumor-to-organ ratios, possibly leading to improved diagnostic accuracy and therapeutic windows.

**OncoACP3** is being developed as a "theranostic" platform, meaning it can be used for both diagnosis and therapy by chelating different radioisotopes:



- Diagnostic: <sup>68</sup>Ga-**OncoACP3** is used for Positron Emission Tomography (PET) imaging to identify and stage prostate cancer.[4][5][6]
- Therapeutic: <sup>177</sup>Lu-**OncoACP3** and <sup>225</sup>Ac-**OncoACP3** are being developed for targeted radionuclide therapy to destroy cancer cells.[1][2][6]

The development of **OncoACP3** is being led by Philochem AG, a subsidiary of the Philogen Group, and is partnered with RayzeBio, a Bristol Myers Squibb company, for further development and commercialization.[1][2][3][7]

## **Comparative Efficacy Data (Preclinical)**

As of late 2025, efficacy data for **OncoACP3**-based therapies is limited to preclinical studies in animal models. The following table summarizes the key findings in comparison to PSMA-targeted agents.



| Feature                               | OncoACP3-Based<br>Therapies                                                                                                           | PSMA-Targeted Therapies<br>(Established)                                                                                         |
|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Target                                | Acid Phosphatase 3 (ACP3)                                                                                                             | Prostate-Specific Membrane<br>Antigen (PSMA)                                                                                     |
| Affinity                              | Picomolar binding affinity to ACP3[8][9]                                                                                              | High affinity to PSMA                                                                                                            |
| Tumor Uptake (Preclinical)            | Rapid and selective accumulation in ACP3- expressing tumors.[2][6][8] High tumor-to-blood ratio (>148 at 2h post- administration).[8] | Well-established high tumor uptake in PSMA-positive lesions.                                                                     |
| Tumor Residence Time<br>(Preclinical) | Long biological half-life (>72 hours) in tumors.[8]                                                                                   | Variable, but generally sufficient for therapeutic effect.                                                                       |
| Anti-tumor Activity (Preclinical)     | <sup>177</sup> Lu-OncoACP3 cured tumors<br>in mice at low, well-tolerated<br>doses (5 and 20 MBq/mouse).<br>[2][3][8]                 | <sup>177</sup> Lu-PSMA-617 has<br>demonstrated significant anti-<br>tumor activity in preclinical<br>models and clinical trials. |
| Payload Delivery                      | Modular structure allows for conjugation to cytotoxic agents like monomethyl auristatin E, showing potent anti-tumor activity.[8]     | Can be conjugated to various therapeutic radioisotopes and cytotoxic agents.                                                     |

# Comparative Safety and Biodistribution Data (Preclinical and Early Clinical)

A key potential advantage of **OncoACP3** is its biodistribution profile, which may translate to an improved safety profile.



| Feature                                                           | OncoACP3-Based<br>Therapies                                                                                                                                                                                                                                               | PSMA-Targeted Therapies<br>(Established)                                                                                                      |
|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Normal Organ Uptake<br>(Preclinical)                              | Extraordinarily low uptake in normal organs, including kidneys and salivary glands.[2] [4][6]                                                                                                                                                                             | Notable uptake in salivary glands, lacrimal glands, kidneys, and small intestine, which can lead to side effects like xerostomia (dry mouth). |
| Biodistribution (Early Human<br>Data - <sup>68</sup> Ga-OncoACP3) | A retrospective analysis of the first 25 patients scanned with <sup>68</sup> Ga-OncoACP3-DOTA showed a "cleaner" biodistribution with no salivary or lacrimal gland uptake and lower uptake in the liver, small intestine, spleen, and pancreas compared to PSMA PET.[10] | Well-characterized biodistribution with physiological uptake in the aforementioned organs.                                                    |
| Safety Profile (Early Human<br>Data - <sup>68</sup> Ga-OncoACP3)  | Initial data from the first cohort of a Phase I trial (NCT06840535) for the diagnostic agent has been described as "promising" with an "encouraging safety profile".                                                                                                      | Generally well-tolerated, with known side effects related to off-target radiation to salivary glands and kidneys.                             |
| Long-Term Safety                                                  | Not yet available. Therapeutic agents have not yet entered clinical trials.                                                                                                                                                                                               | Established through multiple clinical trials and real-world use. Long-term toxicities are being monitored.                                    |

## **Signaling Pathways and Mechanism of Action**

The therapeutic action of **OncoACP3** is not based on modulating a signaling pathway in the traditional sense. Instead, it acts as a targeting vehicle to deliver a radioactive payload to cancer cells.





Click to download full resolution via product page

Caption: Mechanism of action for OncoACP3-based radioligand therapy.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of **OncoACP3**.



#### 5.1. In Vivo Tumor Models and Efficacy Studies

- Animal Model: BALB/c nude mice.[9]
- Tumor Cell Lines: Subcutaneous implantation of HT-1080 cells engineered to express human ACP3 (HT-1080.hACP3).[9][11]
- Therapeutic Agent: <sup>177</sup>Lu-OncoACP3-DOTAGA.[9]
- Dosing: Intravenous administration of <sup>177</sup>Lu-OncoACP3 at varying doses (e.g., 5 MBq and 20 MBq per mouse, or 250 and 1000 MBq/kg).[2][3][9]
- Efficacy Endpoint: Tumor growth suppression and survival analysis. Tumor volume is measured regularly, and treatment efficacy is determined by comparing tumor growth in treated versus control groups.[8][9]
- Toxicity Assessment: Monitoring of body weight and observation for any signs of acute toxicity.[9]

#### 5.2. Biodistribution Studies

- Animal Model: BALB/c nude mice bearing subcutaneous HT-1080.hACP3 tumors.[9]
- Radiotracer: <sup>177</sup>Lu-OncoACP3.[8][9]
- Procedure: Following intravenous injection of the radiotracer, animals are euthanized at various time points (e.g., 2, 6, 24, 48, 72 hours).[9]
- Analysis: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
- Endpoint: Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for the assessment of tumor uptake and clearance from normal organs.





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of **OncoACP3**.

### **Current Clinical Status and Future Outlook**

OncoACP3-based agents are in the nascent stages of clinical development. A Phase I trial (NCT06840535) is currently evaluating the safety and dosimetry of the diagnostic agent <sup>68</sup>Ga-OncoACP3 in patients with prostate cancer.[5][12][13] Initial results are reportedly promising, showing selective tumor uptake and a favorable safety profile.[7]

The therapeutic counterparts, <sup>177</sup>Lu-**OncoACP3** and <sup>225</sup>Ac-**OncoACP3**, are still in the preclinical phase, with ongoing activities to support an Investigational New Drug (IND) application for a Phase I therapeutic study.[7]



#### Conclusion:

**OncoACP3** represents a promising new target for the diagnosis and treatment of prostate cancer. Preclinical data suggests potential advantages over the current standard, PSMA-targeted agents, particularly concerning a cleaner biodistribution profile that may reduce off-tumor toxicities. However, it is crucial to underscore that these are early findings. Long-term safety and efficacy in humans remain to be established through rigorous clinical trials. The scientific community awaits further data from the ongoing diagnostic trial and the initiation of therapeutic studies to determine the ultimate clinical utility of **OncoACP3**-based therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. philochem.ch [philochem.ch]
- 2. OncoACP3 (Therapy) Philogen Spa [philogen.com]
- 3. philochem.ch [philochem.ch]
- 4. philochem.ch [philochem.ch]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. OncoACP3: A Potential Game-Changer in Prostate Cancer Theranostics â Why? PROSTATE WARRIORS The latest news about prostate cancer [prostatewarriors.com]
- 7. philogen.com [philogen.com]
- 8. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 10. urotoday.com [urotoday.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ACP3 Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [OncoACP3-Based Therapies: A Comparative Guide for Emerging Prostatic Cancer Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562980#long-term-safety-and-efficacy-data-for-oncoacp3-based-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com